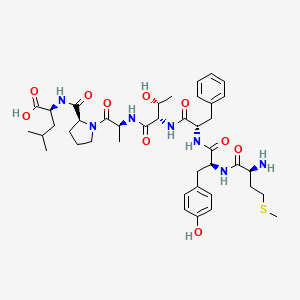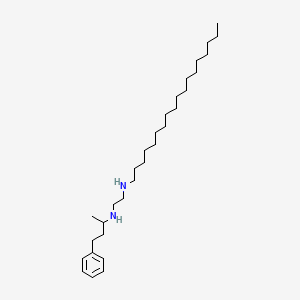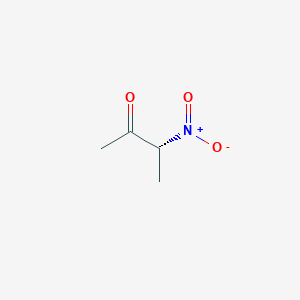![molecular formula C24H50O2Si B14223752 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol CAS No. 824404-33-3](/img/structure/B14223752.png)
17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol typically involves multiple steps, starting from simpler organic molecules The process often includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted silyl ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules where the silyl ether group serves as a protecting group for hydroxyl functionalities.
Biology and Medicine:
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials science research.
Mecanismo De Acción
The mechanism of action for 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol largely depends on its reactivity and the functional groups present. The silyl ether group can be cleaved under acidic or basic conditions, revealing the hydroxyl group which can then participate in further chemical reactions. The alkene group can undergo addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
3-Methylheptadec-1-en-3-ol: Similar structure but lacks the silyl ether group.
Uniqueness: The presence of the tert-butyl(dimethyl)silyl group in 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis. This group offers protection for hydroxyl functionalities, allowing for selective reactions at other sites within the molecule.
Propiedades
Número CAS |
824404-33-3 |
|---|---|
Fórmula molecular |
C24H50O2Si |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
17-[tert-butyl(dimethyl)silyl]oxy-3-methylheptadec-1-en-3-ol |
InChI |
InChI=1S/C24H50O2Si/c1-8-24(5,25)21-19-17-15-13-11-9-10-12-14-16-18-20-22-26-27(6,7)23(2,3)4/h8,25H,1,9-22H2,2-7H3 |
Clave InChI |
OHUZLBZVLFGJDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)


![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)

![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)
